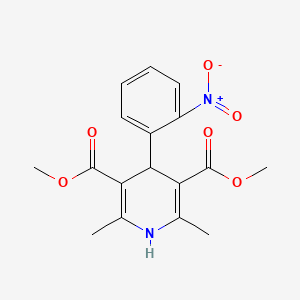

Diethyl pyridine-3,5-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGQCHVPWSXPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196656 | |

| Record name | Diethyl pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4591-56-4 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4591-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4591-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl pyridine-3,5-dicarboxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyridine-3,5-dicarboxylate is a heterocyclic organic compound belonging to the class of pyridine derivatives. Its structure, featuring a central pyridine ring substituted with two ethyl ester groups, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides an in-depth overview of its chemical properties, structure, synthesis, and spectral characterization. While specific biological signaling pathways for this compound are not extensively documented, the broader class of pyridine dicarboxylates has been investigated for various biological activities, including antimicrobial and calcium channel blocking effects. This guide consolidates available data to serve as a comprehensive resource for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a pyridine ring with ethyl carboxylate groups at the 3 and 5 positions.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Diethyl 3,5-pyridinedicarboxylate, 3,5-Pyridinedicarboxylic acid diethyl ester, Pyridine-3,5-dicarboxylic acid diethyl ester[2] |

| CAS Number | 4591-56-4[1] |

| Molecular Formula | C₁₁H₁₃NO₄[1][2] |

| Molecular Weight | 223.22 g/mol [1] |

| SMILES | CCOC(=O)C1=CC(=CN=C1)C(=O)OCC[1] |

| InChI Key | PGGQCHVPWSXPSI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Physical State | Solid[2] | CymitQuimica |

| Melting Point | 49.0 to 53.0 °C | ChemicalBook |

| Boiling Point | 117 °C at 0.5 mmHg | ChemicalBook |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 1.37 ± 0.20 (Predicted) | ChemicalBook |

| Solubility | Soluble in Methanol | ChemicalBook |

Synthesis and Purification

The synthesis of this compound and its derivatives often involves the Hantzsch pyridine synthesis or variations thereof. A general experimental protocol, based on the synthesis of a related isomer, is outlined below.

General Experimental Protocol: Esterification of Pyridine Dicarboxylic Acid

This protocol describes a general method for the synthesis of diethyl pyridinedicarboxylates via esterification of the corresponding dicarboxylic acid.

Materials:

-

Pyridine-3,5-dicarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Hexane

-

Diethyl Ether (Et₂O)

Procedure: [3]

-

Acid-Catalyzed Esterification: A suspension of pyridine-3,5-dicarboxylic acid (1 equivalent) in absolute ethanol is prepared in a round-bottom flask. Concentrated sulfuric acid is added slowly as a catalyst. The reaction mixture is then refluxed for approximately 16 hours.

-

Azeotropic Removal of Water: Benzene is added to the reaction mixture, and the benzene/ethanol/water azeotrope is removed by distillation to drive the reaction to completion. Additional benzene/ethanol mixture can be added periodically.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of ice-water. Solid sodium bicarbonate is carefully added to neutralize the excess acid.

-

Extraction: The product is extracted from the aqueous layer using ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by silica gel column chromatography using a mixture of diethyl ether and hexane as the eluent. Further purification can be done by recrystallization from a suitable solvent system like diethyl ether/hexane.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate displays signals for the carbonyl carbons of the ester groups (around 168 ppm), the carbons of the pyridine ring, and the carbons of the ethyl and methyl groups.[4]

Infrared (IR) Spectroscopy

The IR spectrum of pyridine dicarboxylate derivatives is characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically appearing in the region of 1720-1730 cm⁻¹.[3][4]

Mass Spectrometry (MS)

Mass spectrometry data for dimethyl pyridine-3,5-dicarboxylate shows a molecular ion peak corresponding to its molecular weight.[5] For this compound, the molecular ion peak (M⁺) would be expected at m/z = 223.

Biological Activity and Signaling Pathways

Specific signaling pathways involving this compound have not been detailed in the available literature. However, the broader class of pyridine dicarboxylic acid derivatives has been a subject of interest in medicinal chemistry.

Derivatives of pyridine dicarboxylic acids have been investigated for their potential as calcium channel antagonists . The potency of these compounds is influenced by the nature of the ester groups and other substituents on the pyridine ring. For instance, non-identical ester groups at the C-3 and C-5 positions have been found to be more potent in some cases.

Furthermore, the pyridine nucleus is considered a "privileged structure" in drug discovery, and its derivatives have shown a wide range of therapeutic properties, including antimicrobial activity .

Structure-Activity Relationship (SAR) Concept

References

- 1. 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester | C11H13NO4 | CID 78340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hantzsch Pyridine Synthesis of Dicarboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hantzsch pyridine synthesis, with a specific focus on its application in the preparation of pyridine dicarboxylates. This versatile multi-component reaction remains a cornerstone in heterocyclic chemistry, enabling the efficient construction of a wide array of substituted pyridines, many of which are of significant interest in medicinal chemistry and drug development.

Core Reaction Mechanism

The Hantzsch pyridine synthesis is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate. The reaction proceeds in a stepwise fashion to first form a 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently oxidized to the corresponding pyridine derivative. The driving force for this final aromatization step is the formation of a stable aromatic pyridine ring.

The generally accepted mechanism involves the following key steps:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a reactive enamine intermediate.

-

Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine ring system.

-

Oxidation (Aromatization): The 1,4-dihydropyridine is then oxidized to the final pyridine dicarboxylate. This can sometimes occur in situ or as a separate step using a variety of oxidizing agents.

Quantitative Data on Reaction Yields

The yield of the Hantzsch pyridine synthesis can be influenced by a variety of factors, including the nature of the reactants (aldehyde and β-ketoester), the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction efficiencies under different conditions.

Table 1: Comparison of Catalysts for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Ethanol | Reflux | 8 | 65 |

| p-TSA | Ethanol | Reflux | 6 | 82 |

| Tannic Acid | H₂O | 80 | 1 | 94 |

| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |

| UiO-66-NH₂ | Ethanol | Room Temp | 0.5 | 98 |

Data sourced from a comparative guide on catalysts for the Hantzsch synthesis.

Table 2: Yields of 4-Aryl-1,4-dihydropyridine-3,5-dicarboxamides

| Aldehyde (Ar) | Product | Yield (%) |

| Phenyl | 4a | 73 |

| 4-Hydroxyphenyl | 4c | 75 |

| 4-Methylphenyl | 4d | 81 |

| 4-Methoxyphenyl | 4e | 76 |

Reaction conditions: p-nitro acetoacetanilide, aromatic aldehyde, and aqueous ammonia in ethanol. Data extracted from a study on the synthesis of novel Hantzsch dihydropyridine derivatives.

Table 3: Yields of Pyridine Dicarboxylates via One-Pot Synthesis and Oxidation

| Aldehyde | β-Ketoester | Catalyst | Oxidant | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | CAN | In situ | 92 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | CAN | In situ | 95 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | CAN | In situ | 96 |

| 2-Thiophenecarboxaldehyde | Ethyl acetoacetate | CAN | In situ | 88 |

| Benzaldehyde | Methyl acetoacetate | CAN | In situ | 90 |

CAN = Ceric Ammonium Nitrate. Data from a study on a green one-pot multicomponent synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of both symmetrical and unsymmetrical pyridine dicarboxylates via the Hantzsch reaction.

Protocol 1: Synthesis of Diethyl 2,6-Dimethyl-4-(5-bromo-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

-

Ethyl acetoacetate (2.60 g, 0.02 mol)

-

Ammonium acetate (0.77 g, 0.01 mol)

-

Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)

Procedure:

-

To a 100 mL round bottom flask, add 5-bromothiophene-2-carboxaldehyde, ethyl acetoacetate, ammonium acetate, and ceric ammonium nitrate.

-

Stir the mixture at room temperature for 1-2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will solidify.

-

Wash the solid product with water and then with n-hexane to remove impurities.

-

Dry the crude product and recrystallize it from ethanol to obtain the purified diethyl 2,6-dimethyl-4-(5-bromo-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Protocol 2: Synthesis of an Unsymmetrical Pyridine Dicarboxylate

For the synthesis of unsymmetrical pyridine dicarboxylates, a sequential approach is often employed to control the introduction of two different β-ketoesters.

Step 1: Synthesis of the Knoevenagel Adduct

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the first β-ketoester (1 equivalent) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, such as piperidine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting Knoevenagel adduct, typically by crystallization or chromatography.

Step 2: Hantzsch Condensation with the Second β-Ketoester

-

In a separate flask, dissolve the second β-ketoester (1 equivalent) in ethanol and add ammonium acetate (1 equivalent).

-

To this mixture, add the purified Knoevenagel adduct from Step 1.

-

Reflux the reaction mixture for several hours until the formation of the unsymmetrical 1,4-dihydropyridine is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the product by filtration. Purify by recrystallization.

Protocol 3: Aromatization of a 1,4-Dihydropyridine to a Pyridine Dicarboxylate

Materials:

-

1,4-Dihydropyridine derivative (1 equivalent)

-

Iodine (1.2 equivalents)

-

Methanol

Procedure:

-

Dissolve the 1,4-dihydropyridine in methanol in a round-bottom flask.

-

Add iodine to the solution.

-

Reflux the mixture for 4-10 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pyridine dicarboxylate. The product can be further purified by column chromatography if necessary.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and a typical experimental workflow.

An In-depth Technical Guide on the Spectroscopic Data of Diethyl Pyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl pyridine-3,5-dicarboxylate, a key organic compound with applications in medicinal chemistry and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Please note that while extensive searches were conducted, publicly available, experimentally verified spectra for this specific compound are limited. The data presented here is representative and compiled based on spectral information for structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H-4 |

| ~8.8 | s | 2H | H-2, H-6 |

| ~4.4 | q | 4H | -CH₂-CH₃ |

| ~1.4 | t | 6H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O |

| ~153 | C-2, C-6 |

| ~140 | C-4 |

| ~128 | C-3, C-5 |

| ~62 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Table 3: IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1590 | Medium | C=C/C=N stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 223 | High | [M]⁺ (Molecular Ion) |

| 195 | Moderate | [M - C₂H₄]⁺ |

| 178 | High | [M - OCH₂CH₃]⁺ |

| 150 | Moderate | [M - COOCH₂CH₃]⁺ |

| 122 | Moderate | [M - 2(COOCH₂CH₃)]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The solution must be homogeneous.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is typically performed to simplify the spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the deuterated solvent signal.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet or empty sample chamber is recorded first.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For volatile compounds, GC-MS with electron ionization (EI) is common. The sample is vaporized and bombarded with a high-energy electron beam.

-

For less volatile compounds, LC-MS with electrospray ionization (ESI) is often used. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.

-

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition:

-

The mass analyzer scans a specific m/z range to detect the molecular ion and its fragment ions.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, which is essential for its identification, characterization, and application in scientific research and development.

Diethyl Pyridine-3,5-dicarboxylate: A Comprehensive Technical Guide to a Prototypical Hantzsch Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, commonly referred to as a Hantzsch ester, is a foundational member of the 1,4-dihydropyridine (DHP) class of heterocyclic compounds. First synthesized by Arthur Hantzsch in 1881, this scaffold has become a cornerstone in organic synthesis and medicinal chemistry.[1] Its unique chemical architecture, characterized by a dihydropyridine ring flanked by two ethyl ester groups, imparts a range of valuable properties, most notably its function as a mild reducing agent and a potent calcium channel blocker.[2][3] This technical guide provides an in-depth exploration of Diethyl Pyridine-3,5-dicarboxylate, covering its synthesis, chemical properties, and significant applications in drug development, with a focus on its role as a calcium channel modulator and its antioxidant potential.

Chemical Properties and Synthesis

The Hantzsch ester is a pale yellow solid soluble in many organic solvents.[4] Its core chemical reactivity stems from its ability to act as a hydride donor, mimicking the function of the biological reducing agent NADH.[5] This property makes it a valuable reagent in various organic transformations, including the reduction of C=C, C=O, and C=N bonds.[2]

The classical and most common method for its preparation is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction.[6] This reaction typically involves the condensation of an aldehyde (in this case, formaldehyde or its equivalent), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate).[7][8]

General Synthesis Workflow

The synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate via the Hantzsch reaction follows a well-established workflow. The process begins with the selection of starting materials and proceeds through a series of condensation reactions to form the final dihydropyridine ring structure.

Caption: Hantzsch Synthesis Workflow Diagram.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol is adapted from established Hantzsch synthesis procedures.[9]

Materials:

-

Formaldehyde (or paraformaldehyde)

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Ice-cold water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine paraformaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

-

Add a minimal amount of ethanol to facilitate stirring.

-

Heat the reaction mixture at 80°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ice-cold water to the flask to precipitate the solid product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the desired Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate as a yellow crystalline solid.

Expected Yield: Yields for this reaction are typically high, often exceeding 80%.[6]

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, ppm) | δ 5.6 (s, 1H, NH), 4.2 (q, 4H, 2x -OCH₂CH₃), 3.5 (s, 2H, CH₂), 2.3 (s, 6H, 2x CH₃), 1.3 (t, 6H, 2x -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 167.9, 144.2, 104.1, 59.8, 29.7, 19.5, 14.4 |

| IR (KBr, cm⁻¹) | ν 3340 (N-H), 1690 (C=O, ester), 1650 (C=C) |

| Mass Spectrometry (m/z) | [M]+ calculated for C₁₃H₁₉NO₄: 253.13; found: 253.13 |

Applications in Drug Development

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs for the treatment of cardiovascular diseases.[3] this compound and its derivatives have been extensively studied for their pharmacological activities.

Calcium Channel Blockade

The primary therapeutic application of Hantzsch esters is their role as L-type calcium channel blockers.[3] These channels are crucial for regulating calcium influx into vascular smooth muscle cells, which in turn controls vascular tone and blood pressure.[3] By blocking these channels, dihydropyridines induce vasodilation, leading to a reduction in blood pressure.

Dihydropyridines, including this compound derivatives, exert their antihypertensive effects by modulating the calcium signaling pathway in vascular smooth muscle cells. The binding of these compounds to the L-type calcium channel inhibits the influx of calcium, leading to a cascade of events that results in vasodilation.

Caption: L-type Calcium Channel Blockade Pathway.

The potency of dihydropyridine derivatives as calcium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for the parent this compound are not extensively reported in comparative studies, its derivatives have shown potent activities. For instance, an approximate 1:1 correlation between the IC₅₀ value for inhibition of [³H]nitrendipine binding and the inhibition of muscarinic-induced contractile response has been observed for various 1,4-dihydropyridine analogs.[10][11]

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Nifedipine (a related DHP) | Inhibition of cardiac calcium channels | 0.2 | [12] |

| Nicardipine (a related DHP) | Inhibition of cardiac calcium channels | 1.0 | [12] |

| Various 4-substituted DHPs | Inhibition of [³H]nitrendipine binding | Varies | [10] |

Protocol 2: In Vitro Calcium Channel Blocking Activity Assay (Aortic Ring Assay)

This protocol describes a common ex vivo method to assess the vasorelaxant properties of a compound.[13]

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit solution

-

Potassium chloride (KCl)

-

Test compound (this compound or derivative)

-

Organ bath system with force transducer

Procedure:

-

Humanely euthanize the rat and dissect the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

-

Induce contraction of the aortic rings by adding a high concentration of KCl (e.g., 60 mM) to the bath.

-

Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.

-

Record the relaxation response using a force transducer.

-

Calculate the percentage of relaxation relative to the pre-contracted tension and determine the IC₅₀ value.

Antioxidant Activity

Several studies have suggested that Hantzsch esters and their derivatives possess antioxidant properties.[14] This activity is attributed to their ability to donate a hydrogen atom, thereby scavenging free radicals. The antioxidant potential is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

A study on a derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reported an IC₅₀ value of 113.964 ± 0.076 µg/ml in a DPPH assay, indicating its potential as an antioxidant.[14]

Protocol 3: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound.[15][16]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound (this compound)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

In a set of test tubes, add a fixed volume of the DPPH solution to each dilution of the test compound.

-

A control sample containing only DPPH solution and methanol should also be prepared.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mechanism of Action as a Hydride Donor

The utility of this compound as a reducing agent in organic synthesis is a direct consequence of its ability to act as a hydride (H⁻) donor. This process is central to its function as a biomimetic of NADH.[5] The mechanism involves the transfer of a hydride from the C4 position of the dihydropyridine ring to an electron-deficient center.

Caption: Hydride Transfer Mechanism Diagram.

Conclusion

This compound stands as a versatile and historically significant molecule in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its potent biological activities as a calcium channel blocker and its potential as an antioxidant, continues to make it and its derivatives attractive scaffolds for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this remarkable Hantzsch ester. Further investigation into the specific quantitative pharmacological and pharmacokinetic properties of the parent compound will undoubtedly open new avenues for its application in therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)-3',5'-dicarboxylate | C18H22N2O4 | CID 99955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Application of NAD(P)H Model Hantzsch 1,4-Dihydropyridine as a Mild Reducing Agent in Preparation of Cyclo Compounds [organic-chemistry.org]

- 10. Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repositum.tuwien.at [repositum.tuwien.at]

- 13. benchchem.com [benchchem.com]

- 14. Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Smooth muscle cell calcium activation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structures and pharmacological activity of calcium channel antagonists: 2,6-dimethyl-3,5-dicarbomethoxy-4-(unsubstituted, 2-methyl-, 4-methyl-, 3-nitro-, 4-nitro-, and 2,4-dinitrophenyl)-1,4-dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Diethyl Pyridine-3,5-dicarboxylate Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diethyl pyridine-3,5-dicarboxylate core, and its more prominent 1,4-dihydropyridine analogue, represents a cornerstone "privileged structure" in medicinal chemistry. First synthesized by Arthur Hantzsch in 1881, this scaffold has given rise to a clinically significant class of L-type calcium channel blockers for the management of cardiovascular diseases.[1][2] Beyond this primary application, the inherent versatility of the pyridine and dihydropyridine nucleus has enabled its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to aid researchers in the field of drug discovery and development.

The Hantzsch Synthesis: A Classic Route to a Privileged Scaffold

The most common and efficient method for constructing the 1,4-dihydropyridine-3,5-dicarboxylate core is the Hantzsch pyridine synthesis.[1][3][4] This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[1][5] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[4] The driving force for this aromatization is the formation of a stable aromatic ring.[1]

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of well-established intermediates. The generally accepted mechanism involves:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

-

Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

Caption: The Hantzsch Pyridine Synthesis Workflow.

Core Application: L-Type Calcium Channel Blockers

The most significant contribution of the this compound scaffold to medicine is its role as the core of 1,4-dihydropyridine (DHP) L-type calcium channel blockers.[2] These drugs, including nifedipine, amlodipine, and felodipine, are widely prescribed for the treatment of hypertension and angina.[1][2] They exert their therapeutic effect by binding to the α1 subunit of L-type calcium channels, primarily in vascular smooth muscle cells.[6] This binding inhibits the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[6]

Signaling Pathway of DHP Calcium Channel Blockers

Caption: Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers.

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological activity of DHP calcium channel blockers is highly dependent on their structural features. Key SAR findings include:

-

The 1,4-dihydropyridine ring is essential for activity. Oxidation to the pyridine ring abolishes or significantly reduces activity.

-

A substituted aryl ring at the 4-position is crucial. The nature and position of the substituent on this ring influence potency and selectivity. Generally, electron-withdrawing groups at the ortho or meta position enhance activity.

-

Ester groups at the 3- and 5-positions are important for activity. Asymmetrical esters often lead to higher potency.[7]

-

Small alkyl groups (typically methyl) at the 2- and 6-positions are optimal.

| Compound/Derivative Class | Target/Assay | IC50 / pEC50 | Reference Compound | Reference Value |

| 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters (Metabolite 6) | Calcium Channel Blocker | 16 nM | Nifedipine | - |

| 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters (Metabolite 7) | Calcium Channel Blocker | 12 nM | Nifedipine | - |

| 5-Phenylcarbamoyl-1,4-DHP (Compound 5) | Porcine Coronary Artery Smooth Muscle Relaxation | pEC50 = 6.46 ± 0.07 | Verapamil | pEC50 = 6.97 ± 0.15 |

| 5-Phenylcarbamoyl-1,4-DHP (Compound 6) | Porcine Coronary Artery Smooth Muscle Relaxation | pEC50 = 6.35 ± 0.10 | m-Nifedipine | pEC50 = 6.48 ± 0.05 |

Expanding Therapeutic Horizons

The versatility of the this compound scaffold has prompted its investigation in various other therapeutic areas.

Antimicrobial Activity

Derivatives of both 1,4-dihydropyridine and the fully aromatized pyridine have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

| Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (2b) | S. aureus | 64 | - | - |

| Diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (3a) | S. aureus | 64 | - | - |

| Diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (3a, 3e, 3g) | B. subtilis | 64 | - | - |

| Pyridine derivatives with Imidazo[2,1-b][3][4][5]thiadiazole moiety (21c, 21g) | Antibacterial | 4 | Gatifloxacin | - |

Anticancer Activity

Recent studies have highlighted the potential of pyridine and dihydropyridine derivatives as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, certain dihydropyridine derivatives have been shown to suppress the transcription of PD-L1 by inhibiting STAT1 activation, suggesting a role in cancer immunotherapy.[8][9]

| Compound Class | Cell Line | IC50 (µM) | Treatment Duration | Reference Drug | IC50 (µM) |

| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates | HCT116 (Colon) | 16.29 - 68.88 | - | - | - |

| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.22 | 48h | Doxorubicin | 1.93 |

| Pyridine-Urea (8n) | MCF-7 (Breast) | 1.88 | 48h | Sorafenib | 4.50 |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3h) | HCT-15 (Colon) | 66.92 | - | - | - |

α-Glucosidase Inhibition

Derivatives of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates have been identified as potent inhibitors of yeast α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential as therapeutic agents for the management of type 2 diabetes.

| Compound Class | Target | IC50 (µM) | Reference Drug | IC50 (µM) |

| Dihydropyridine derivatives | α-amylase | 2.21 ± 0.06 - 9.97 ± 0.08 | Acarbose | 2.01 ± 0.1 |

| Dihydropyridine derivatives | α-glucosidase | 2.31 ± 0.09 - 9.9 ± 0.1 | Acarbose | 2.07 ± 0.1 |

Experimental Protocols

General Procedure for the Hantzsch Synthesis of Diethyl 4-Aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (as solvent)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is stirred at reflux for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product is purified by recrystallization from ethanol to afford the desired diethyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

Caption: Experimental Workflow for Hantzsch Synthesis.

In Vitro α-Glucosidase Inhibition Assay Protocol

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in phosphate buffer)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in phosphate buffer)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Acarbose (positive control)

-

Sodium carbonate (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of phosphate buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound solution (at various concentrations) or DMSO (for control) to the respective wells.

-

Add 20 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

The this compound scaffold and its 1,4-dihydropyridine counterpart have proven to be exceptionally fruitful starting points for the development of new therapeutic agents. While their role in cardiovascular medicine as calcium channel blockers is well-established, ongoing research continues to unveil their potential in treating a diverse range of diseases, including cancer, microbial infections, and diabetes. The synthetic accessibility of this scaffold via the Hantzsch reaction, coupled with its amenability to structural modification, ensures its continued prominence in medicinal chemistry for the foreseeable future. This guide provides a foundational resource for researchers looking to explore and expand upon the rich chemical and biological landscape of these remarkable heterocyclic compounds.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical constants, and spectral data, presented in clear, tabular formats for ease of reference. Furthermore, it outlines detailed experimental protocols for its synthesis via the Hantzsch reaction and for the determination of its key physical properties. The guide also includes visualizations of the synthetic workflow and the structural-spectral correlations of the molecule, rendered using Graphviz, to facilitate a deeper understanding of its chemical characteristics.

Chemical and Physical Properties

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine derivative with the chemical formula C₁₃H₁₇NO₄.[1][2] It is commonly synthesized through the Hantzsch pyridine synthesis. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in medicinal chemistry.

Physical Properties

The physical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate are summarized in the table below. The compound is a solid at room temperature and is generally soluble in organic solvents.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 251.28 g/mol | [1][2][4] |

| Appearance | Solid | |

| Melting Point | 72-74 °C | [4] |

| Boiling Point | 208 °C at 40 mmHg | [4] |

| Solubility | Soluble in organic solvents | [3] |

Chemical Properties and Reactivity

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is the oxidized (aromatic) form of a Hantzsch 1,4-dihydropyridine ester. The dominant reaction of 1,4-dihydropyridines is their ease of oxidation to the corresponding pyridine derivatives.[5] This reactivity is fundamental to their role as reducing agents in various chemical transformations.[6] The pyridine ring itself is relatively stable due to its aromaticity. The ester functional groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid.

Spectral Data

The following tables summarize the key spectral data for diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, providing valuable information for its identification and characterization.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 165.98 | C=O (ester carbonyl) |

| 162.24 | C2, C6 (pyridine ring) |

| 140.92 | C3, C5 (pyridine ring) |

| 123.07 | C4 (pyridine ring) |

| 61.41 | -OCH₂- (ethyl ester) |

| 24.99 | -CH₃ (at C2, C6) |

| 14.29 | -CH₃ (ethyl ester) |

| Solvent: CDCl₃. Data extracted from a representative spectrum. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2978 | C-H stretch (alkane) | Medium |

| 1722 | C=O stretch (ester) | Strong |

| 1591 | C=C stretch (aromatic) | Medium |

| 1224 | C-O stretch (ester) | Strong |

| Data extracted from a representative spectrum. |

Mass Spectrometry

| m/z | Interpretation |

| 251 | [M]⁺ (Molecular ion) |

| 206 | [M - OCH₂CH₃]⁺ |

| 178 | [M - COOCH₂CH₃]⁺ |

| Fragmentation pattern based on typical ester behavior. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and the determination of its fundamental physical properties.

Synthesis via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides a straightforward route to 1,4-dihydropyridines, which can then be oxidized to the target pyridine derivative.[7]

Materials:

-

Ethyl acetoacetate

-

An aldehyde (e.g., formaldehyde or benzaldehyde)

-

Ammonia or ammonium acetate

-

Ethanol (solvent)

-

Oxidizing agent (e.g., nitric acid, chromium trioxide, or air)

Procedure:

-

In a round-bottom flask, dissolve two equivalents of ethyl acetoacetate and one equivalent of the chosen aldehyde in ethanol.

-

Add one equivalent of ammonia or ammonium acetate to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate 1,4-dihydropyridine often precipitates from the solution upon cooling. Isolate the solid by filtration.

-

To obtain the final aromatic product, the isolated 1,4-dihydropyridine is oxidized. This can be achieved by various methods, including refluxing with an oxidizing agent in a suitable solvent.

-

After the oxidation is complete, the reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield pure diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is dry and finely powdered. Use a mortar and pestle if necessary.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[8]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Micro Method)

For determining the boiling point at reduced pressure, a micro-boiling point determination method is suitable.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Vacuum source

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Connect the apparatus to a vacuum source to achieve the desired pressure (e.g., 40 mmHg).

-

Begin heating the bath. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the chemistry of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Caption: Workflow for the Hantzsch synthesis of the target compound.

Caption: Correlation of structural features with key spectral data.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]

- 5. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. uomus.edu.iq [uomus.edu.iq]

The Hantzsch Dihydropyridine Synthesis: A Centennial Pillar of Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First described in 1882 by the German chemist Arthur Rudolf Hantzsch, the Hantzsch dihydropyridine (or pyridine) synthesis is a classic multi-component reaction that has become a cornerstone in the field of heterocyclic chemistry.[1][2] Initially developed for the synthesis of substituted pyridines, the reaction's true impact was realized nearly a century later with the discovery that the intermediate 1,4-dihydropyridines (DHPs), often referred to as "Hantzsch esters," possess significant biological activity.[3] This discovery, particularly the development of nifedipine as a calcium channel blocker for the treatment of hypertension, catapulted the Hantzsch synthesis into the forefront of medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism, and practical application of the Hantzsch synthesis, with a focus on quantitative data, detailed experimental protocols, and the underlying biological signaling pathways.

Discovery and Historical Context

In 1882, Arthur Hantzsch reported in Justus Liebigs Annalen der Chemie a novel method for preparing symmetrically substituted pyridines.[1][2] The reaction involved the condensation of a β-ketoester, an aldehyde, and ammonia.[5] The initial products isolated were 1,4-dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[1][5] For many years, the primary focus remained on the final pyridine products. However, the therapeutic potential of the dihydropyridine intermediates became apparent in the mid-20th century, leading to a resurgence of interest in this century-old reaction.[3]

The Core Reaction: Mechanism and Versatility

The Hantzsch synthesis is a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6] The reaction mechanism is understood to proceed through a series of intermediates, involving key steps such as a Knoevenagel condensation and a Michael addition, before cyclization and dehydration to form the dihydropyridine ring.[2][3]

The versatility of the Hantzsch synthesis lies in the wide variety of aldehydes, β-dicarbonyl compounds, and nitrogen sources that can be employed, allowing for the creation of a diverse library of substituted dihydropyridines.[2] This adaptability has been crucial for structure-activity relationship (SAR) studies in drug development.[3]

Quantitative Data from Hantzsch Syntheses

The efficiency of the Hantzsch synthesis is influenced by factors such as the choice of reactants, catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction conditions and yields.

Table 1: Catalyst and Solvent Effects on Hantzsch Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | γ-Al2O3 nanoparticles (0.2 g) | Solvent-free | 90 | 0.08 | 95 | [7] |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | None | Water | 70 | 1 | 96 | [8] |

| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate & Methyl acetoacetate | Ammonium acetate | Ceric ammonium nitrate (CAN) | Solvent-free | RT | 2.5 | - | [9] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | - | - | 96 | [6] |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Aqueous ammonia | None | Methanol | Reflux | 3.5 | - | [10] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Methanesulfonic acid (5 mol%) | Isopropyl alcohol | 80 | 1 | 92 | [11] |

Table 2: Synthesis of Pharmacologically Relevant 1,4-Dihydropyridines

| Product | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Nifedipine | 2-Nitrobenzaldehyde | Methyl acetoacetate | Aqueous ammonia | None | Methanol | Reflux | 3.5 h | - | [10] |

| Nifedipine | 2-Nitrobenzaldehyde | - | - | Microwave | Ethanol | - | 3-5 min | 32-80 | [12] |

| Diludine | Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Methanesulfonic acid | Isopropyl alcohol | 80 | 60 min | 94 | [11] |

| Nitrendipine | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Methanesulfonic acid | Isopropyl alcohol | 80 | 60 min | 91 | [11] |

Detailed Experimental Protocols

Synthesis of Nifedipine

The following protocol for the synthesis of nifedipine is adapted from a laboratory experiment designed to illustrate the Hantzsch reaction.[10]

Materials:

-

2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)

-

Methyl acetoacetate (4.0 mL, 37.1 mmol)

-

Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)

-

Methanol (4.0 mL)

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

-

Apparatus for recrystallization, HPLC, NMR, IR, and melting point determination

Procedure:

-

In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde, 4.0 mL of methyl acetoacetate, 4.0 mL of methanol, and 1.6 mL of concentrated ammonia solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3.5 hours.

-

After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.

-

Stopper the flask and let it stand at room temperature until the next laboratory session to ensure complete precipitation.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization.

-

Dry the purified product, weigh it, and calculate the yield.

-

Characterize the final product by measuring its melting point and recording its IR, 1H NMR, and 13C NMR spectra.

-

Assess the purity of the product using HPLC.

Hantzsch Dihydropyridines as Calcium Channel Blockers: A Signaling Pathway

The therapeutic importance of Hantzsch dihydropyridines like nifedipine lies in their function as L-type calcium channel blockers. These drugs bind to the α1 subunit of the voltage-gated calcium channels, primarily in vascular smooth muscle cells.[13] By inhibiting the influx of extracellular Ca2+ into the cell, they prevent the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.[13][14] This reduction in peripheral vascular resistance results in lower blood pressure.

Modern Innovations and Future Directions

While the classical Hantzsch synthesis remains a robust and widely used method, modern advancements have focused on improving its efficiency, environmental friendliness, and scope.[6] The use of microwave irradiation has been shown to significantly reduce reaction times.[12] Green chemistry approaches, such as performing the reaction in water or under solvent-free conditions, have been developed to minimize the use of hazardous organic solvents.[9] Furthermore, the development of novel catalysts continues to enhance the yields and selectivity of the reaction.[11]

The legacy of the Hantzsch synthesis extends far beyond its initial application in pyridine chemistry. It serves as a powerful tool in medicinal chemistry for the generation of biologically active molecules and remains a subject of active research, demonstrating the enduring value of fundamental organic reactions in addressing contemporary scientific challenges.

References

- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcium channel blocker - Wikipedia [en.wikipedia.org]

A Technical Guide to Diethyl Pyridine-3,5-dicarboxylate: Solubility, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diethyl pyridine-3,5-dicarboxylate in organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document outlines detailed experimental protocols for its determination and summarizes available qualitative data. Furthermore, it details the well-established Hantzsch synthesis for its dihydropyridine precursor and the subsequent oxidation to yield the target aromatic compound.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound and its Analogs

| Compound | Solvent | Solubility |

| This compound | Methanol | Soluble[1] |

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Alcohol, Ether, Ethyl Acetate | Soluble |

| Water | Insoluble | |

| Dimethyl pyridine-3,5-dicarboxylate | Chloroform, Dichloromethane, Methanol | Soluble[2] |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Organic Solvents | Soluble[3][4] |

Experimental Protocols for Solubility Determination

Given the absence of precise quantitative data, researchers can employ established methods to determine the solubility of this compound in specific solvents of interest. The following are detailed protocols for two common and reliable methods.

Gravimetric Method

This classical and straightforward method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.

-

Separation: Carefully separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.

-

Solvent Evaporation: Transfer a precise volume of the clear saturated solution to a pre-weighed, dry container.

-

Drying: Carefully evaporate the solvent under reduced pressure or in a fume hood. Ensure complete removal of the solvent by placing the container in a vacuum oven at a suitable temperature below the compound's melting point until a constant weight is achieved.

-

Calculation: Weigh the container with the dried solute. The solubility can then be calculated in terms of g/100 mL or mol/L.

UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and offers higher throughput than the gravimetric method.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the clear saturated solution (step 3 of the gravimetric method), dilute a precise volume of this solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Synthesis of this compound

This compound is typically synthesized via a two-step process involving the Hantzsch dihydropyridine synthesis followed by an oxidation step.

Step 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides the 1,4-dihydropyridine precursor.[5]

Typical Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an aldehyde (e.g., formaldehyde or benzaldehyde), two equivalents of ethyl acetoacetate, and a nitrogen source such as ammonium acetate or ammonia in a suitable solvent like ethanol.[5][6]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, can often be isolated by precipitation upon addition of water or by recrystallization from a suitable solvent like methanol.[7]

Step 2: Oxidation to this compound

The synthesized 1,4-dihydropyridine is then aromatized to the final pyridine derivative.

Typical Experimental Protocol:

-

Oxidizing Agent: Dissolve the crude or purified diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in a suitable solvent (e.g., acetic acid, ethanol, or dimethyl sulfoxide).

-

Oxidation: Add a suitable oxidizing agent. Common oxidizing agents for this transformation include nitric acid, ceric ammonium nitrate (CAN), or simply heating in dimethyl sulfoxide (DMSO).[8]

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up accordingly, which may involve neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield pure this compound.

Visualizing the Workflow: Hantzsch Pyridine Synthesis

The following diagram illustrates the general workflow for the Hantzsch synthesis of a 1,4-dihydropyridine, the precursor to this compound.

Caption: General workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Logical Relationship: From Dihydropyridine to Pyridine

The final step in the synthesis of this compound is the aromatization of the dihydropyridine intermediate.

Caption: Oxidation of the dihydropyridine precursor to the final pyridine product.

References

- 1. This compound | 4591-56-4 [amp.chemicalbook.com]

- 2. dimethyl pyridine-3,5-dicarboxylate CAS#: 4591-55-3 [m.chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. fcs.wum.edu.pk [fcs.wum.edu.pk]

Structural Characterization of Pyridine-Dicarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-dicarboxamide derivatives represent a versatile class of compounds with significant interest in medicinal chemistry, materials science, and coordination chemistry.[1][2] Their rigid pyridine core, combined with the hydrogen bonding capabilities of the amide groups, allows for the formation of well-defined supramolecular structures and coordination complexes.[1][3] This guide provides an in-depth overview of the structural characterization of these derivatives, focusing on key analytical techniques and providing detailed experimental protocols.

Synthesis and General Characterization

The synthesis of pyridine-dicarboxamide derivatives is typically achieved through the condensation reaction of a pyridine-dicarboxylic acid chloride with a primary or secondary amine.[1] The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

General Synthetic Protocol

A representative synthetic procedure involves the following steps:

-

Acid Chloride Formation: Pyridine-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding pyridine-dicarbonyl dichloride. This reaction is often performed in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

-

Amide Coupling: The resulting acid chloride is then reacted with the desired amine in a suitable solvent, such as DCM or tetrahydrofuran (THF), in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure pyridine-dicarboxamide derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of pyridine-dicarboxamide derivatives. The chemical shifts of the pyridine ring protons and carbons provide information about the substitution pattern, while the amide proton signals can indicate the presence of hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyridine-2,6-dicarboxamide Derivative

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-3, H-5 | 8.20 - 8.40 (d) | 125.0 - 127.0 |

| Pyridine H-4 | 7.90 - 8.10 (t) | 138.0 - 140.0 |

| Amide N-H | 8.50 - 9.50 (br s) | - |

| Carbonyl C=O | - | 163.0 - 165.0 |

| Pyridine C-2, C-6 | - | 148.0 - 150.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the amide nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of pyridine-dicarboxamide derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. The fragmentation pattern can provide valuable structural information, often involving cleavage of the amide bond and fragmentation of the pyridine ring.

Crystallographic Characterization

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding the solid-state packing and hydrogen bonding networks of pyridine-dicarboxamide derivatives.

Table 2: Selected Crystallographic Data for a Representative Pyridine-2,6-dicarboxamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 12.0 - 13.0 |

| β (°) | 95 - 105 |

| Z | 4 |

Table 3: Selected Bond Lengths and Angles for a Representative Pyridine-2,6-dicarboxamide Derivative

| Bond | Length (Å) | Angle | Value (°) |

| C(pyridine)-C(carbonyl) | 1.50 - 1.55 | C(py)-C(carb)-O | 120 - 123 |

| C(carbonyl)-N(amide) | 1.32 - 1.35 | C(py)-C(carb)-N | 115 - 118 |

| C(carbonyl)=O | 1.22 - 1.25 | O=C(carb)-N | 122 - 125 |

Experimental Protocols

General Procedure for NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the pyridine-dicarboxamide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

General Procedure for Single-Crystal X-ray Diffraction

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-